1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-
Description
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a heterocyclic compound featuring a fused pyrrolopyridine core substituted with a methoxy group at position 5 and an ethanamine side chain at position 2. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol (calculated). The compound’s structure combines aromaticity with polar functional groups, influencing its solubility and reactivity. Key physical properties include a melting point of 115–116°C and a boiling point of 284.5°C at standard pressure, as reported for its close analogue, 5-methoxy-1H-pyrrolo[3,2-b]pyridine . This compound is classified as an irritant, necessitating careful handling .
Properties
IUPAC Name |
2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-9-3-2-8-10(13-9)7(4-5-11)6-12-8/h2-3,6,12H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARYOOFGSNPBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171071-94-5 | |
| Record name | 2-{5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe methoxy group is often introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Analgesic and Sedative Activity
- Research has shown that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic and sedative properties. In particular, studies have highlighted the efficacy of certain derivatives in pain relief tests, such as the “hot plate” and “writhing” tests, indicating that they may be more effective than traditional analgesics like aspirin and comparable to morphine in some cases .
-
Anticancer Potential
- The compound has been evaluated for its anticancer properties. Derivatives have shown promise as inhibitors of c-Met, a receptor tyrosine kinase involved in cancer progression. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl hydrazone derivatives enhance their antitumor activity by inducing apoptosis in cancer cells and effectively arresting cell cycle progression .
- Protein Kinase Inhibition
Synthesis and Derivative Studies
The synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives often involves multi-step processes where modifications to the core structure can significantly affect biological activity. For instance:
- N-Substituted Derivatives : Modifications to the nitrogen atom or substituents on the pyridine ring can enhance analgesic potency. Research has indicated that methoxy substituents increase activity compared to ethoxy or halogenated derivatives .
- Alkylarylamine Linkers : The nature of the alkylarylamine linker also influences pharmacological properties, with specific configurations leading to enhanced efficacy against pain and cancer cell proliferation .
Case Study 1: Analgesic Activity
A series of new derivatives were synthesized and tested for analgesic activity. The results indicated that certain compounds were significantly more effective than aspirin in reducing pain responses in animal models. This study emphasizes the potential for developing new pain management therapies based on these derivatives.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that specific pyrrolo[2,3-b]pyridine derivatives could induce apoptosis in A549 lung cancer cells, suggesting their role as potential anticancer agents. The research highlights a promising avenue for developing targeted cancer therapies through structural modifications of these compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to altered cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- and related pyrrolopyridine derivatives:
Notes:
- Polarity : The ethanamine side chain in the target compound increases water solubility compared to brominated or aryl-substituted analogues (e.g., 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine ), which are more lipophilic .
- Electronic Effects : The 5-methoxy group donates electron density to the pyrrolopyridine core, contrasting with electron-withdrawing substituents like bromine or chlorine in analogues .
- Biological Relevance : Ethylamine-substituted pyrrolopyridines (e.g., the target compound and 2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine ) are often explored for CNS-targeted applications due to their ability to cross the blood-brain barrier .
Stability and Reactivity
- The methoxy group in the target compound reduces susceptibility to electrophilic substitution compared to unsubstituted pyrrolopyridines.
- Halogenated derivatives (e.g., 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine ) exhibit greater stability under UV light due to bromine’s heavy-atom effect .
Biological Activity
Overview
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and cellular signaling modulation. This compound primarily acts on Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in various physiological processes and are implicated in several pathological conditions, including cancer.
Target Interaction
The primary target for 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is the FGFR signaling pathway. The compound inhibits FGFR activity, leading to a cascade of biochemical responses that affect cell proliferation and survival.
Biochemical Pathways
The inhibition of FGFR signaling results in:
- Reduced cell proliferation : In vitro studies have demonstrated that this compound can significantly inhibit the growth of breast cancer 4T1 cells.
- Induction of apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
In Vitro Studies
-
Cell Proliferation Inhibition
- Cell Line : Breast cancer 4T1 cells
- Outcome : Significant reduction in cell viability was observed, indicating potent anti-proliferative effects.
-
Apoptosis Induction
- Mechanism : The compound activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
A study highlighted the efficacy of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- against various cancer cell lines. The results indicated that:
- The compound exhibited cytotoxic effects with IC50 values in the low micromolar range.
- It demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Comparative Analysis
To understand the unique properties of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-, it is useful to compare it with other pyrrolopyridine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Similar structure with nitrogen at different position | Moderate cytotoxicity against various cancers |
| 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | Contains a nitrile group | Different chemical properties; lower FGFR inhibition |
The compound's molecular formula is with a molecular weight of 191.23 g/mol. It has shown promising results in:
- Antitumor Activity : Effective against multiple cancer types.
- Antimycobacterial Activity : Exhibited potential against Mycobacterium tuberculosis in preliminary studies.
Q & A
Q. Example Synthesis Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Hexamine, H₂O, CH₃COOH, 120°C | Backbone formation |
| 2 | 3,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄ | Methoxy introduction |
| 3 | PhMgBr, THF; MnO₂ oxidation | Ethanamine addition |
What analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- Structural Confirmation :
- Purity Assessment :
How to address low yields in the final coupling step?
Q. Methodological Answer :
- Root Cause Analysis :
- Mitigation Strategies :
Advanced Research Questions
How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
- Variable Substituents :
- Biological Assays :
Q. Example SAR Table :
| Derivative | R Group (C5) | IC₅₀ (EGFR) | Notes |
|---|---|---|---|
| 1 | OMe | 12 nM | Reference |
| 2 | Cl | 8 nM | Improved potency |
| 3 | Ph | 45 nM | Reduced solubility |
How to resolve contradictory data in pharmacological studies?
Q. Methodological Answer :
- Experimental Design : Use embedded mixed-methods approaches (quantitative IC₅₀ + qualitative mechanistic data) to cross-validate results .
- Case Example :
- If in vitro kinase inhibition (low nM) conflicts with in vivo efficacy, perform:
- Metabolic Stability : Microsomal assays (e.g., liver microsomes + NADPH).
- Protein Binding : Equilibrium dialysis to assess free fraction .
What computational strategies predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
